N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
描述
属性
IUPAC Name |
N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-29-23-19(16-25-29)22(26-17-7-6-8-18(15-17)32-2)27-24(28-23)31-13-11-30(12-14-31)20-9-4-5-10-21(20)33-3/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZVSIGHPAOGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxyphenyl and piperazine moieties enhances its interaction with biological targets.
Research indicates that this compound acts primarily as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer progression. The inhibition of CDKs by this compound may lead to:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Inhibition of migration : Reducing the ability of cancer cells to spread.
Anticancer Properties
Studies have shown that compounds similar to N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer activity. For example:
- In vitro studies : Demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives can inhibit tumor growth in various cancer cell lines, including breast (MCF-7) and leukemia models. These compounds effectively induce apoptosis and suppress cell cycle progression at IC50 values ranging from 0.3 to 24 µM .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR/VGFR2 | 0.3/7.60 | Tumor growth inhibition |
| N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl | CDKs | TBD | Apoptosis induction |
Selectivity and Toxicity
The selectivity profile of this compound is noteworthy. It has been reported to selectively inhibit specific CDKs while minimizing off-target effects, which is crucial for reducing potential side effects during treatment . This selectivity is vital for developing safer therapeutic agents.
Case Study 1: Inhibition of CDK Activity
A study highlighted the effectiveness of the compound in inhibiting CDK activity in human cancer cell lines. The results showed a marked decrease in cell viability and an increase in apoptosis markers after treatment with the compound at varying concentrations.
Case Study 2: Synergistic Effects
Another investigation explored the combination of this compound with existing chemotherapeutics. The results indicated that co-treatment enhanced anticancer efficacy compared to monotherapy, suggesting potential for combination therapies in clinical settings.
相似化合物的比较
Research Findings and Data Analysis
Bioactivity Clustering ()
Compounds with methoxy and piperazine groups cluster with kinase inhibitors and serotonin receptor modulators in bioactivity profiles, while chlorophenyl analogs align with antimicrobial agents . This suggests the target compound may exhibit dual mechanisms.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Condensation of pyrazolo[3,4-d]pyrimidine precursors with 2-methoxyphenylpiperazine under reflux in ethanol or DMF, using coupling agents like EDCI/HOBt .
- Step 2 : Introduction of the 3-methoxyphenylamine group via nucleophilic substitution, requiring anhydrous conditions and catalytic bases (e.g., KCO) .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization from ethanol. Yield improvements (70–85%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:pyrimidine) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign signals for methoxy (δ 3.7–3.9 ppm), piperazine (δ 2.5–3.5 ppm), and pyrimidine protons (δ 8.0–8.5 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between N–H and pyrimidine N atoms, dihedral angles <15° between aromatic planes) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 487.2) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position, piperazine substitution) influence this compound’s binding affinity to biological targets?
- Methodological Answer :
- Comparative SAR Studies : Replace 3-methoxyphenyl with 4-methoxyphenyl to assess positional effects on receptor binding (e.g., serotonin/dopamine receptors). Use radioligand displacement assays (IC values) .
- Piperazine Modifications : Substitute 2-methoxyphenylpiperazine with 4-fluorophenylpiperazine to evaluate electron-withdrawing effects. Molecular docking (e.g., AutoDock Vina) predicts enhanced π-π stacking with hydrophobic receptor pockets .
- Data Interpretation : Correlate logP (lipophilicity) changes with cellular permeability (Caco-2 assays) .
Q. What experimental strategies resolve contradictions in reported solubility and stability data across different studies?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to measure aqueous solubility under varying pH (1.2–7.4) and co-solvents (e.g., DMSO ≤1%). Compare results with published HPLC-UV data .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS; identify hydrolytic degradation products (e.g., cleavage of piperazine or methoxy groups) .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions that may explain discrepancies in melting points .
Q. How can in vitro and in vivo models be designed to evaluate this compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer :
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
- In Vivo Studies :
- Pharmacokinetics : Administer IV/PO doses in rodents. Calculate AUC, C, and t using non-compartmental analysis (Phoenix WinNonlin) .
- Toxicology : Assess acute toxicity (LD) and histopathology in 14-day repeat-dose studies .
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